[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate
Overview
Description
Scientific Research Applications
Anticancer Applications : Amino acetate functionalized Schiff base organotin(IV) complexes, similar in structure to the compound , demonstrated significant in vitro cytotoxicity against various human tumor cell lines, suggesting potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Crystallographic Studies : A crystallographic study of a closely related compound, S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, revealed detailed structural information, which is crucial for understanding the molecular interactions and properties of such compounds (Abdul Fatah Abdul Manan et al., 2011).
Potential in Food and Organisms : Methylglyoxal, a compound structurally related to the one , has been studied for its presence in food and living organisms. It modifies proteins and is associated with complications of diabetes and some neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Pharmaceutical Applications : The synthesis of ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, a compound with a similar structure, has been reported. Its high bioavailability suggests potential use in developing anti-inflammatory drugs (Kovrizhina et al., 2022).
Enzyme Inhibition : A study focused on the synthesis of a related amino acid precursor and its potential as an enzyme inhibitor, indicating a broader application in biochemical research (Líns et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O3/c1-2-3-4-18(26)28-24-19-14-10-13(21)6-8-17(14)25(20(19)27)11-12-5-7-15(22)16(23)9-12/h5-10H,2-4,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRTYXCNLMYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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